1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a methoxyphenyl urea structure, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-(Benzo[d][1,3]dioxol-5-yl)ethanol with isocyanates under controlled conditions to form the desired urea derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea
- 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea
- 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-nitrophenyl)urea
Uniqueness
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-18(22,12-7-8-15-16(9-12)25-11-24-15)10-19-17(21)20-13-5-3-4-6-14(13)23-2/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWABNGSBVJGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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